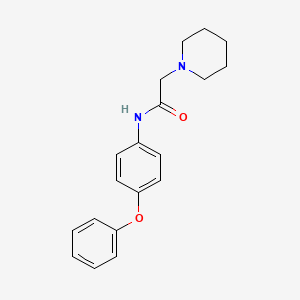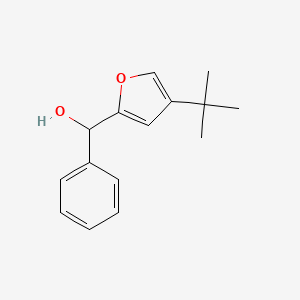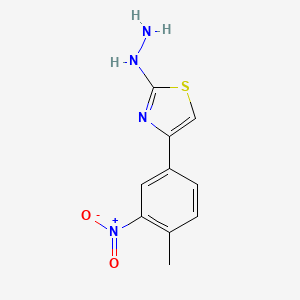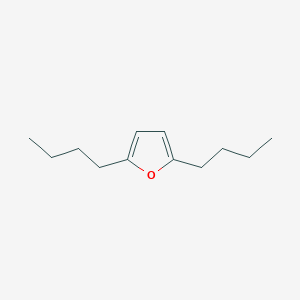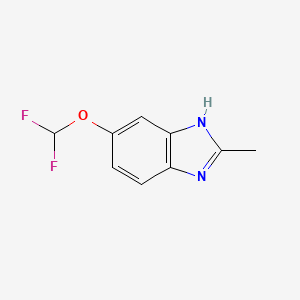![molecular formula C6H4N2O3 B15052958 3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B15052958.png)
3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and isoxazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, which forms the isoxazole ring. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2-hybridized carbon atoms .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
作用机制
The mechanism by which 3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Isoxazoles: As a closely related class of compounds, isoxazoles exhibit similar reactivity and applications.
Uniqueness
3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione is unique due to its fused ring system, which combines the properties of both pyrrole and isoxazole. This structural feature enhances its reactivity and potential for diverse applications, making it a valuable compound for further research and development .
属性
分子式 |
C6H4N2O3 |
|---|---|
分子量 |
152.11 g/mol |
IUPAC 名称 |
3-methylpyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C6H4N2O3/c1-2-3-4(11-8-2)6(10)7-5(3)9/h1H3,(H,7,9,10) |
InChI 键 |
CTIWCJADLZEOSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC2=C1C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


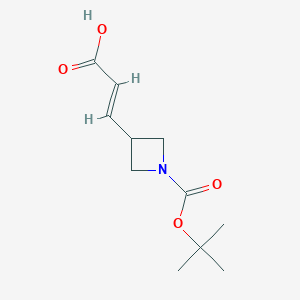
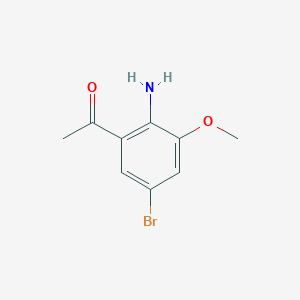

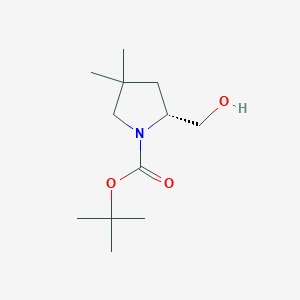
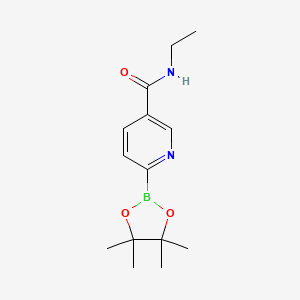
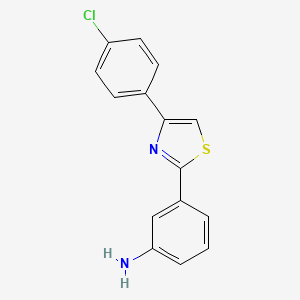
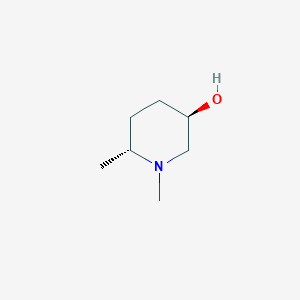
![8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B15052933.png)
